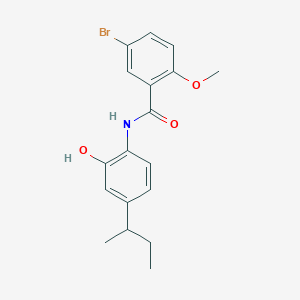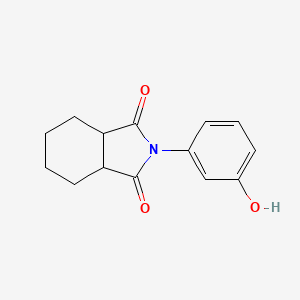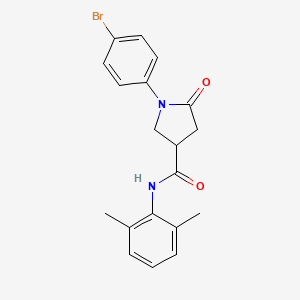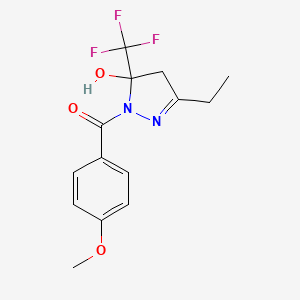![molecular formula C20H14Cl3NO3 B5209105 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione](/img/structure/B5209105.png)
3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione, also known as KTP, is a synthetic compound that has been used in scientific research for its unique properties. This compound belongs to the family of pyrenedione derivatives and has been synthesized using various methods.
Wirkmechanismus
3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione is known to interact with DNA, RNA, and proteins through intercalation and hydrogen bonding. It has been shown to bind to the minor groove of DNA, resulting in a change in the DNA conformation. This compound has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential candidate for cancer therapy. This compound has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione is its ability to act as a fluorescent probe, allowing for the visualization of biomolecules in vitro and in vivo. This compound is also relatively easy to synthesize and is readily available. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the use of 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione in scientific research. One potential application is in the development of new cancer therapies, as this compound has been shown to induce apoptosis in cancer cells. Another potential application is in the development of new antimicrobial agents, as this compound has been shown to inhibit the growth of bacteria and fungi. Additionally, this compound may be used in the development of biosensors and other analytical tools for the detection of biomolecules.
Synthesemethoden
The synthesis of 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione involves the reaction of 3,5,8-trichloropyrene-1,6-dione with 3-methoxypropylamine in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound as a yellowish powder.
Wissenschaftliche Forschungsanwendungen
3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione has been extensively used in scientific research for its ability to act as a fluorescent probe. It has been used to study the interaction between DNA and proteins, as well as to investigate the behavior of enzymes and other biomolecules. This compound has also been used in the development of biosensors and other analytical tools.
Eigenschaften
IUPAC Name |
3,8,10-trichloro-6-hydroxy-5-(3-methoxypropylimino)pyren-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl3NO3/c1-27-4-2-3-24-14-6-10-12(22)7-15(25)19-13(23)5-9-11(21)8-16(26)20(14)18(9)17(10)19/h5-8,26H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVQGSZUBVULJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN=C1C=C2C(=CC(=O)C3=C(C=C4C(=CC(=C1C4=C23)O)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-methyl-1H-pyrazol-5-yl)methyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B5209036.png)
![3-ethyl-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5209049.png)

![2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B5209074.png)
![N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine](/img/structure/B5209080.png)

![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5209089.png)
![5-(2-chloro-6-fluorobenzylidene)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5209090.png)
![methyl 4-[5-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5209097.png)
![ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5209103.png)

![N-[3-(acetylamino)phenyl]butanamide](/img/structure/B5209127.png)